molecular formula C9H8BrF2NO3 B8174470 2-Bromo-4-(2,2-difluoropropoxy)-1-nitrobenzene

2-Bromo-4-(2,2-difluoropropoxy)-1-nitrobenzene

Cat. No.: B8174470
M. Wt: 296.07 g/mol
InChI Key: MIPJVMYAZYUAHV-UHFFFAOYSA-N
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Description

2-Bromo-4-(2,2-difluoropropoxy)-1-nitrobenzene is an organic compound that belongs to the class of bromonitrobenzenes It is characterized by the presence of a bromine atom, a nitro group, and a difluoropropoxy group attached to a benzene ring

Properties

IUPAC Name

2-bromo-4-(2,2-difluoropropoxy)-1-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2NO3/c1-9(11,12)5-16-6-2-3-8(13(14)15)7(10)4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPJVMYAZYUAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC(=C(C=C1)[N+](=O)[O-])Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Bromo-4-(2,2-difluoropropoxy)-1-nitrobenzene typically involves multiple steps. One common method includes the nitration of 2-bromo-4-hydroxybenzene to introduce the nitro group, followed by the substitution of the hydroxy group with a difluoropropoxy group. The reaction conditions often require the use of strong acids for nitration and suitable alkylating agents for the substitution reaction. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Bromo-4-(2,2-difluoropropoxy)-1-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-Bromo-4-(2,2-difluoropropoxy)-1-nitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2,2-difluoropropoxy)-1-nitrobenzene involves its interaction with molecular targets such as enzymes and proteins. The bromine and nitro groups play a crucial role in these interactions, potentially leading to inhibition or activation of specific biological pathways. The difluoropropoxy group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar compounds to 2-Bromo-4-(2,2-difluoropropoxy)-1-nitrobenzene include other bromonitrobenzenes and difluoropropoxy-substituted benzenes. Compared to these compounds, this compound is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. Examples of similar compounds include:

  • 2-Bromo-4-nitrobenzene
  • 4-(2,2-Difluoropropoxy)benzene

These compounds share some structural similarities but differ in their reactivity and applications.

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